molecular formula C15H22N2O2 B068489 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide CAS No. 175203-67-5

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

Cat. No. B068489
CAS RN: 175203-67-5
M. Wt: 262.35 g/mol
InChI Key: RKOOIPLMPUSYSJ-UHFFFAOYSA-N
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Description

"3-[(1-Benzylpiperidin-4-yl)oxy]propanamide" is a chemical compound of interest in various scientific studies due to its structural complexity and potential for diverse chemical reactivity. The compound's relevance spans from its synthesis methodology to its broad spectrum of chemical and physical properties which enable its application in various fields of research.

Synthesis Analysis

The synthesis of compounds similar to "3-[(1-Benzylpiperidin-4-yl)oxy]propanamide" often involves multi-step reactions, including the reaction of isocyanates with amines in DMF to afford corresponding ureas with high yield, as seen in the synthesis of target-oriented inhibitors of epoxide hydrolase (Butov, Burmistrov, & Danilov, 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic techniques and computational studies, including NMR, FT-IR, MS, and X-ray crystallography. These analyses provide detailed insights into the compound's conformation and electronic structure, critical for understanding its reactivity and properties (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

"3-[(1-Benzylpiperidin-4-yl)oxy]propanamide" and similar compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. Studies have shown that such compounds can undergo reactions like nucleophilic substitution, contributing to their potential as intermediates in the synthesis of biologically active molecules (Sattar et al., 2020).

Physical Properties Analysis

The physical properties, such as melting points and solubility in water, are crucial for understanding the behavior of these compounds in different environments. These properties are influenced by the molecular structure and play a significant role in the compound's application potential (Butov, Burmistrov, & Danilov, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical reagents and conditions, are essential for tailoring the compound for specific applications. For instance, the ability to undergo specific reactions allows for the modification of the compound, enhancing its biological activity or altering its physical properties for desired applications (Rambabu et al., 2012).

Scientific Research Applications

Synthesis and Biological Evaluation

  • MMP Inhibitors for Tissue Damage

    A study on 4-thiazolidinone derivatives, which are structurally similar to the query compound, demonstrated their effectiveness as MMP inhibitors, showing appreciable anti-inflammatory and potential wound healing effects. The derivatives were designed to affect the inflammatory/oxidative process, with one derivative inhibiting MMP-9 at nanomolar levels, suggesting their relevance in tissue damage and inflammatory control (Incerti et al., 2018).

  • Transition Metal Complexes

    Research on bivalent transition metal complexes of a related propanamide compound explored their structural, spectral, and biological properties. These complexes demonstrated significant antimicrobial, antioxidant, and cytotoxic activities, highlighting the compound's versatility in coordination chemistry and potential therapeutic applications (Zaky et al., 2016).

  • Anticonvulsant Hybrid Compounds

    A study synthesized new hybrid compounds from propanamides and butanamides, showing broad spectra of anticonvulsant activity. These hybrids, combining elements from known antiepileptic drugs, presented a significant safety profile and efficacy in preclinical seizure models, suggesting a promising avenue for the development of new antiepileptic medications (Kamiński et al., 2015).

  • Epoxide Hydrolase Inhibitors

    Research on ureas derived from propanamides and related compounds focused on their inhibitory activity against soluble epoxide hydrolase (sEH), a target for various therapeutic interventions. The synthesized ureas demonstrated significant inhibitory activity, offering insights into the development of sEH inhibitors for treating cardiovascular and inflammatory diseases (Butov et al., 2017).

  • Antinociceptive Properties

    A study on propanamide derivatives evaluated their antinociceptive activity, comparing them with standards like dipyrone and aspirin. Certain derivatives were found to be significantly more active, suggesting their potential as novel pain management agents (Önkol et al., 2004).

properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-15(18)8-11-19-14-6-9-17(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOOIPLMPUSYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCCC(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381335
Record name 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

CAS RN

175203-67-5
Record name 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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